An In-depth Technical Guide to p-Mentha-8-thiol-3-one Acetate for Researchers and Drug Development Professionals
An In-depth Technical Guide to p-Mentha-8-thiol-3-one Acetate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of p-Mentha-8-thiol-3-one acetate, a sulfur-containing monoterpenoid derivative of significant interest in the flavor, fragrance, and potentially, pharmaceutical industries. This document delves into its chemical structure, stereoisomerism, physicochemical properties, synthesis, and current applications, with a forward-looking perspective on its potential in drug development.
Introduction: Unveiling a Potent Aroma Compound
p-Mentha-8-thiol-3-one acetate, also known by synonyms such as menthone-8-thioacetate and 8-acetylthiomenthone, is a fascinating molecule primarily recognized for its potent and complex aroma profile.[1] While its precursor, p-mentha-8-thiol-3-one, is naturally found in buchu leaf oil and is known for its characteristic "catty" or blackcurrant aroma, the acetate form offers a more subdued and stable version of this scent.[1] This increased stability against oxidation and heat makes it a valuable ingredient in the flavor and fragrance industry.[1] Beyond its sensory properties, the presence of a thiol-derived functional group opens avenues for its exploration in medicinal chemistry and drug development, where such moieties can play crucial roles in biological interactions.
Chemical Structure and Stereoisomerism
The chemical structure of p-mentha-8-thiol-3-one acetate is based on a p-menthane skeleton, which is a substituted cyclohexane ring. The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers. The arrangement of the substituents on the cyclohexane ring gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers.
The stereochemistry of p-mentha-8-thiol-3-one acetate significantly influences its sensory properties. The odor profiles of the trans-isomers have been described as follows:
-
(1S,4S)-trans-p-menthan-8-thiol-3-one acetate: green, black currant, exotic, intensive.[2]
-
(1R,4R)-trans-p-menthan-8-thiol-3-one acetate: musty, sulfury note, intensive.[2]
Caption: General structures of the trans and cis isomers of p-Mentha-8-thiol-3-one acetate.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of p-mentha-8-thiol-3-one acetate is essential for its application in various fields. The following table summarizes the available data.
| Property | Value | Source |
| Chemical Formula | C12H20O2S | N/A |
| Molecular Weight | 228.35 g/mol | N/A |
| CAS Number | 63299-27-4 | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Specific Gravity | 1.043 - 1.053 @ 20°C | [4] |
| Refractive Index | 1.497 - 1.506 @ 20°C | [4] |
| Boiling Point | 305 - 306 °C @ 760 mmHg | [4] |
| Flash Point | 138.33 °C (281.00 °F) | [4] |
| Solubility | Soluble in alcohol, insoluble in water | [4] |
Spectroscopic Analysis
-
1H NMR: The spectrum would be expected to show signals corresponding to the methyl protons of the acetyl group (a singlet around 2.0-2.3 ppm), the methyl protons on the cyclohexane ring, and the gem-dimethyl protons adjacent to the thioacetate group. The protons on the cyclohexane ring would appear as complex multiplets.
-
13C NMR: The spectrum would feature a carbonyl carbon signal from the ketone group (around 200-210 ppm) and another from the acetyl group (around 195-205 ppm). Signals for the quaternary carbon attached to the sulfur atom and the various carbons of the cyclohexane ring would also be present.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the two carbonyl groups (C=O stretch), one for the ketone and one for the thioester, typically in the region of 1680-1720 cm-1. C-H stretching and bending vibrations for the alkyl groups would also be prominent.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group, the thioacetyl group, and cleavage of the cyclohexane ring.
Synthesis of p-Mentha-8-thiol-3-one Acetate
The synthesis of p-mentha-8-thiol-3-one acetate is typically a two-step process starting from pulegone, a naturally occurring monoterpene.
-
Synthesis of p-Mentha-8-thiol-3-one: The first step involves the synthesis of the thiol precursor. This can be achieved through the reaction of pulegone with hydrogen sulfide in the presence of a base.[5] A patented method describes the reaction of pulegone or iso-pulegone with hydrogen sulfide in an anhydrous environment with a base to yield p-menthane-8-thiol-3-one.[5] Another approach involves the non-enzymatic reaction of pulegone with cysteine to form a cysteine conjugate, which is then treated with a β-lyase enzyme to yield the desired thiol.[6]
-
Acetylation of p-Mentha-8-thiol-3-one: The subsequent step is the acetylation of the thiol to form the final product. A patented method outlines the acetylation of p-mentha-8-thiol-3-one using acetic anhydride with anhydrous sodium acetate as a catalyst.[7][8] The reaction is carried out by heating the mixture and distilling off the acetic acid that is generated.[7][8]
Caption: General synthesis workflow for p-Mentha-8-thiol-3-one acetate.
Experimental Protocol: Acetylation of p-Mentha-8-thiol-3-one
The following is a representative experimental protocol based on a patented synthesis method.[7][8]
Materials:
-
p-Mentha-8-thiol-3-one
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Sodium carbonate solution
-
Round-bottom flask equipped with a distillation apparatus and heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a three-necked flask, add p-mentha-8-thiol-3-one, acetic anhydride, and a catalytic amount of anhydrous sodium acetate.
-
Heat the reaction mixture to 100-120°C.
-
Continuously distill the acetic acid formed during the reaction under vacuum.
-
Monitor the reaction progress using Gas Chromatography (GC) until the content of p-mentha-8-thiol-3-one is less than 1%.
-
After the reaction is complete, distill off the excess acetic anhydride under vacuum.
-
Wash the resulting material with a sodium carbonate aqueous solution to neutralize any remaining acidic impurities.
-
Perform fractional distillation to purify the product, removing any low-boiling fractions to obtain the final p-mentha-8-thiol-3-one acetate.
Applications in Flavor and Fragrance
p-Mentha-8-thiol-3-one acetate is a highly valued ingredient in the flavor and fragrance industry due to its unique and potent aroma profile. Its increased stability compared to its thiol precursor makes it a more versatile component in various formulations.[1]
It is particularly effective in creating and enhancing a variety of fruit flavors:
-
Blackcurrant: It is a key component in blackcurrant flavors, where it imparts a characteristic and authentic note.[1]
-
Tropical Fruits: It finds application in guava, lychee, passionfruit, and pineapple flavors, adding complexity and a "catty" nuance.[1]
-
Stone Fruits: It is used to lift and add realism to apricot, nectarine, and peach flavors.[1]
-
Citrus Fruits: In small amounts, it can add a fresh juice character to bergamot and grapefruit flavors.[1]
-
Berry Fruits: It is used to brighten blackberry and blueberry flavors.[1]
The typical use levels in finished products are in the parts-per-million (ppm) range, highlighting its high impact.[1]
Potential in Drug Development
While primarily used in the flavor and fragrance industry, the chemical structure of p-mentha-8-thiol-3-one acetate presents intriguing possibilities for drug development. The presence of a thioester group, which can be hydrolyzed in vivo to release a free thiol, is a key feature. Thiols are known to be nucleophilic and can interact with various biological targets.
Potential areas of investigation include:
-
Enzyme Inhibition: The thiol group can potentially interact with the active sites of enzymes, particularly those containing metal ions or susceptible to nucleophilic attack.
-
Antioxidant Properties: Thiols can act as antioxidants by scavenging reactive oxygen species.
-
Prodrug Design: The acetate group can be considered a prodrug moiety, designed to release the active thiol compound under specific physiological conditions.
Further research is required to explore the biological activities of p-mentha-8-thiol-3-one and its acetate derivative. This could involve screening for activity against various drug targets and investigating its metabolic fate in biological systems.
Safety and Handling
p-Mentha-8-thiol-3-one acetate is classified as causing skin and serious eye irritation.[3] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[3] It is also recommended to work in a well-ventilated area.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][9]
Conclusion
p-Mentha-8-thiol-3-one acetate is a molecule with a dual personality. It is a well-established and highly effective aroma compound that has found a firm place in the flavor and fragrance industry. Its unique sensory properties and enhanced stability make it a valuable tool for creating a wide range of fruit flavors. Looking ahead, its chemical structure, particularly the presence of a masked thiol group, suggests a potential for this compound to be explored in the realm of drug discovery and development. Further research into its biological activities could unlock new applications for this versatile molecule.
References
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Perfumer & Flavorist. (2018, June 26). Flavor Bites: Para-mentha-8-thiol-3-one acetate. [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: p-Mentha-8-thiol-3-one acetate. Retrieved from [Link]
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Leffingwell, J.C. & Associates. (n.d.). The p-Menthan-8-thiol-3-one acetates. Retrieved from [Link]
- Lamparsky, D., & Schudel, P. (1977). U.S. Patent No. 4,032,478. Washington, DC: U.S.
- Jiangsu Taining Flavor and Perfume Co., Ltd. (2012).
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The Good Scents Company. (n.d.). buchu mercaptan acetate menthone thioacetate. Retrieved from [Link]
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The Good Scents Company. (n.d.). buchu mercaptan p-mentha-8-thiol-3-one. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). P-MENTHA-8-THIOL-3-ONE. Retrieved from [Link]
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Wikipedia. (n.d.). p-Mentha-8-thiol-3-one. Retrieved from [Link]
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PubChem. (n.d.). p-Mentha-8-thiol-3-one. Retrieved from [Link]
- Google Patents. (n.d.). CN102816094B - Method for synthesizing cis-and trans-menthone-8-thioacetate.
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IMPPAT. (n.d.). 8-Acetylthio-P-Menthan-3-One. Retrieved from [Link]
- Van der Schaft, P. H., & de Jong, C. (1993). U.S. Patent No. 5,182,194. Washington, DC: U.S.
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U.S. Environmental Protection Agency. (n.d.). p-Mentha-8-thiol-3-one - Chemical Activity Summary. Retrieved from [Link]
- Wani, S. A., et al. (2025). Mint (Mentha spp.): A comprehensive review of its phytochemistry, pharmacological properties, and applications. World Journal of Biology Pharmacy and Health Sciences, 24(02), 416–422.
- Wani, S. A., et al. (2022). Mentha: A review on its bioactive compounds and potential health benefits. Quality Assurance and Safety of Crops & Foods, 14(4), 155-167.
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Global Substance Registration System. (n.d.). P-MENTHA-8-THIOL-3-ONE. Retrieved from [Link]
-
INCHEM. (n.d.). JECFA Evaluations-p-MENTHA-8-THIOL-3-ONE-. Retrieved from [Link]
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